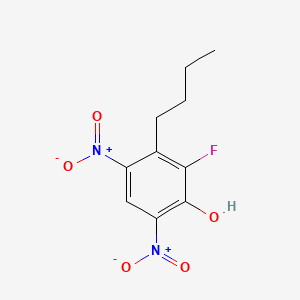
4-(beta-Methoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(beta-Methoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(beta-Methoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common reagents used in the synthesis may include methoxyphenethylamine, p-methoxyphenyl compounds, and various catalysts and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(beta-Methoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, including enzyme interactions and cellular responses.
Medicine: Investigated for potential therapeutic effects, such as neuroprotective or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(beta-Methoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperazine derivatives with different substituents on the phenethyl and phenyl rings. Examples include:
- 1-(3,4-Methylenedioxyphenyl)-2-(piperazin-1-yl)ethanone
- 1-(4-Methoxyphenyl)-4-(2-phenylethyl)piperazine
Uniqueness
The uniqueness of 4-(beta-Methoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride lies in its specific substituents and their positions on the piperazine ring. These structural features can influence its pharmacological properties and interactions with biological targets.
Propiedades
Número CAS |
27588-46-1 |
|---|---|
Fórmula molecular |
C23H34Cl2N2O3 |
Peso molecular |
457.4 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C23H32N2O3.2ClH/c1-27-21-10-8-19(9-11-21)22(26)12-13-24-14-16-25(17-15-24)18-23(28-2)20-6-4-3-5-7-20;;/h3-11,22-23,26H,12-18H2,1-2H3;2*1H |
Clave InChI |
UGSXXHAJCIIMGK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(CCN2CCN(CC2)CC(C3=CC=CC=C3)OC)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


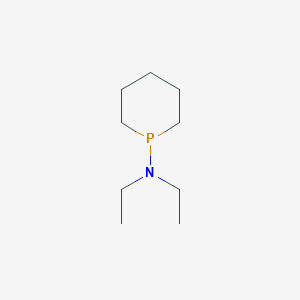

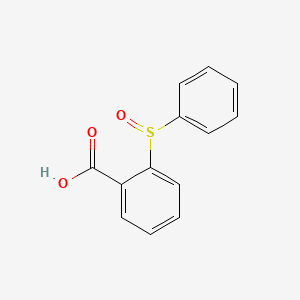

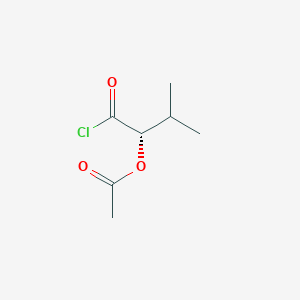
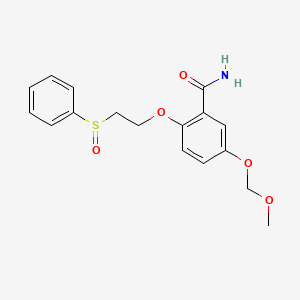
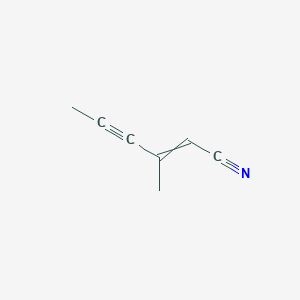

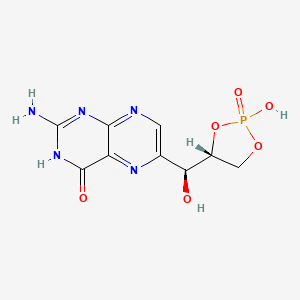

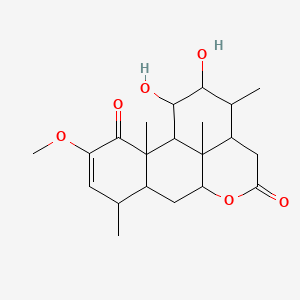

![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
